molecular formula C16H15N5O2 B11046001 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 838886-63-8

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11046001
CAS No.: 838886-63-8
M. Wt: 309.32 g/mol
InChI Key: XRACNDLDEFBNBB-UHFFFAOYSA-N
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Description

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. One common method includes the condensation of 5-amino-3-methylpyrazole with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 7-amino compounds, exhibit antiviral properties. A patent describes the use of such compounds in treating viral infections, suggesting their potential as antiviral agents targeting specific viral replication processes .

Antimalarial Activity

A study highlighted the compound's role as an inhibitor of Plasmodium falciparum thioredoxin reductase, a critical enzyme for the survival of malaria parasites. The inhibition of this enzyme could lead to new antimalarial therapies, especially in the context of rising drug resistance .

Case Study 1: Antiviral Research

In a recent study, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against viral infections. The results indicated that compounds similar to 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile showed promising antiviral activity against several viruses, including those responsible for respiratory infections.

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of this compound. Through in vitro assays, it was demonstrated that the compound effectively inhibited the growth of Plasmodium falciparum at low micromolar concentrations. This finding underscores its potential as a lead compound for developing new antimalarial drugs.

Mechanism of Action

The mechanism of action of 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenylpyrazolo[1,5-a]pyrimidine derivatives
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its enhanced biological activity and stability. The presence of the 3,4-dimethoxyphenyl group contributes to its unique pharmacological profile, making it more effective in certain applications .

Biological Activity

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Table 1: Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileSimilar pyrazolo framework; different substitution patternCDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesContains triazole; broader heterocyclic systemAnticancer activity
DorsomorphinRelated pyrazolopyrimidine; distinct substitutionsPotent CDK inhibitor

This compound has been identified as a selective inhibitor of CDK2. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells. Preliminary studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Case Studies

Study 1: Inhibition of CDK2

In a study evaluating the inhibitory effects on CDK2, molecular docking simulations indicated that the compound fits well within the active site of CDK2, forming essential hydrogen bonds that contribute to its inhibitory activity. The binding interactions suggest that structural modifications could enhance or diminish activity against target enzymes .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results showed that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Additional Biological Activities

Beyond CDK inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory and antimicrobial properties. For instance, some derivatives have shown moderate antimicrobial activity against pathogenic bacteria and fungi .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

  • Biginelli-type Synthesis : This method allows for the formation of functionalized pyrazolo[1,5-a]pyrimidines from 5-amino-3-arylpyrazole-4-carbonitriles and aldehydes in the presence of active methylene compounds.
  • Knoevenagel Condensation : This reaction occurs between aldehydes and active methylene compounds to form intermediates that can react with aminopyrazoles.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities .

Properties

CAS No.

838886-63-8

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H15N5O2/c1-9-14(10-4-5-12(22-2)13(6-10)23-3)16-19-8-11(7-17)15(18)21(16)20-9/h4-6,8H,18H2,1-3H3

InChI Key

XRACNDLDEFBNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C#N)N

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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